2-Chloro-5-methoxypyridine-3-sulfonamide
Description
General Context of Halogenated Pyridine (B92270) Sulfonamide Chemistry
The field of medicinal chemistry frequently utilizes molecular scaffolds that provide a foundation for developing novel therapeutic agents. Among these, the halogenated pyridine sulfonamides represent a particularly significant class of compounds. This structure combines two highly important chemical moieties: the sulfonamide group and a halogenated pyridine ring.
The sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore, a molecular feature responsible for a drug's pharmacological activity. wisdomlib.org First discovered as potent antibacterial agents, sulfonamides function by inhibiting folic acid synthesis in microorganisms. nih.govnumberanalytics.com Since this initial discovery, their therapeutic applications have expanded dramatically, with sulfonamide-based drugs now used as anticancer, antiviral, anti-inflammatory, and antidiabetic agents. researchgate.neteurjchem.com Their versatility stems from the specific chemical properties of the sulfonamide group, which can engage in crucial hydrogen bonding interactions with biological targets like enzymes. wisdomlib.org
Complementing the sulfonamide group is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. rsc.org Pyridine and its derivatives are ubiquitous in drug design, valued for their ability to influence a molecule's solubility, basicity, and stability. nih.govresearchgate.net The introduction of a halogen atom (such as chlorine) onto the pyridine ring further enhances its utility. Halopyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The halogen serves as a reactive handle, enabling chemists to perform a variety of cross-coupling reactions to build more complex molecular architectures and diversify potential drug candidates. nih.gov
Consequently, the combination of these three components—a pyridine core, a halogen substituent, and a sulfonamide functional group—creates a molecular framework with significant potential for the discovery of new biologically active compounds.
Academic Significance of 2-Chloro-5-methoxypyridine-3-sulfonamide in Contemporary Chemical Research
This compound is a heterocyclic compound that has garnered interest in modern chemical research, primarily for its role as a versatile building block in the synthesis of more complex molecules. While extensive research focusing directly on this specific compound is not widely available in public literature, its academic importance can be inferred from its structural components and the demonstrated activity of closely related analogues.
The parent scaffold, 2-Chloro-5-methoxypyridine (B151447), is recognized as a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals. chemimpex.com This highlights the value of the 2-chloro-5-methoxypyridine core in constructing biologically active molecules.
The true significance of the this compound structure is illuminated by recent, cutting-edge research. A 2023 study published in Molecules detailed the design and synthesis of a series of sulfonamide methoxypyridine derivatives as novel and potent dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin). nih.gov The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation and survival, and its abnormal activation is a hallmark of many cancers. mdpi.comresearchgate.net Developing dual inhibitors that can block this pathway at multiple points is a promising strategy for cancer therapy. mdpi.com The successful synthesis and potent activity of compounds based on the sulfonamide methoxypyridine framework in this study underscore the academic and medicinal value of this chemical class. nih.govnih.gov
Therefore, this compound is academically significant not as an end-product itself, but as a crucial scaffold and synthetic intermediate. Its structure provides a validated foundation for the development of targeted therapies, particularly in oncology, making it a compound of considerable interest for further research and drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCMPVSOBUELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties and Synthesis
Physicochemical Data
Detailed experimental data for 2-Chloro-5-methoxypyridine-3-sulfonamide is not broadly published. However, its fundamental properties can be calculated from its structure. For context, the properties of its key precursor, 2-Chloro-5-methoxypyridine (B151447), are also provided.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₇ClN₂O₃S |
| Molecular Weight | 222.66 g/mol (Calculated) |
| Canonical SMILES | COC1=CC(=C(N=C1)Cl)S(=O)(=O)N |
| InChI Key | FZOKPZJOHGPUQE-UHFFFAOYSA-N (Calculated) |
Table 2: Properties of the Precursor 2-Chloro-5-methoxypyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 139585-48-1 | chemimpex.com |
| Molecular Formula | C₆H₆ClNO | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 143.57 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | Colorless liquid | chemimpex.com |
| MDL Number | MFCD06659513 | chemimpex.comsigmaaldrich.com |
Synthesis
The synthesis of this compound is not explicitly detailed in widely available literature. However, a logical synthetic route can be proposed based on standard organic chemistry principles and the availability of its immediate precursor, 2-chloro-5-methoxypyridine-3-sulfonyl chloride. The typical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.
The likely pathway would proceed in two main steps:
Sulfonation: The starting material, 2-Chloro-5-methoxypyridine, would undergo electrophilic aromatic substitution with a sulfonating agent like chlorosulfonic acid (ClSO₃H) to install a sulfonyl chloride group (-SO₂Cl) at the 3-position of the pyridine (B92270) ring. This reaction yields the intermediate 2-chloro-5-methoxypyridine-3-sulfonyl chloride .
Amination: The resulting sulfonyl chloride intermediate is then reacted with ammonia (B1221849) (NH₃) or an ammonia source. The nitrogen atom of ammonia acts as a nucleophile, displacing the chloride on the sulfonyl group to form the stable sulfonamide bond, yielding the final product, this compound.
This well-established two-step process is a standard and efficient method for the preparation of a wide variety of sulfonamide compounds. thieme-connect.com
Detailed Research Findings
The primary research application for scaffolds related to 2-Chloro-5-methoxypyridine-3-sulfonamide is in the design of kinase inhibitors for cancer therapy. A pivotal study in this area focused on developing dual inhibitors for PI3K and mTOR, two key proteins in a signaling pathway that is often hyperactivated in cancer. nih.govnih.gov
In this research, a series of thirty-six complex derivatives based on a sulfonamide methoxypyridine core were synthesized and evaluated. nih.gov The general synthetic strategy involved a multi-step process where the core components were assembled using modern synthetic techniques, including the Suzuki coupling reaction to form a key carbon-carbon bond. nih.gov
The key findings from the biological evaluation were:
Several of the synthesized sulfonamide methoxypyridine derivatives exhibited potent inhibitory activity against both PI3Kα and mTOR kinases, with some compounds showing activity in the nanomolar range. nih.gov
The most promising compound from the series, designated 22c , demonstrated strong anti-proliferation activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov
Further mechanistic studies showed that compound 22c was able to decrease the phosphorylation of AKT, a downstream effector of PI3K, confirming its mechanism of action within the cancer cells. nih.govnih.gov
The compound was also found to effectively induce apoptosis (programmed cell death) and cause cell cycle arrest in the G0/G1 phase in colon cancer cells. nih.gov
These detailed findings validate the sulfonamide methoxypyridine scaffold, of which this compound is a fundamental example, as a highly promising framework for designing next-generation dual PI3K/mTOR inhibitors. mdpi.comresearchgate.net This research provides a strong rationale for the continued exploration of this class of compounds in the field of oncology drug discovery.
An in-depth examination of the synthetic pathways leading to the formation of this compound reveals a landscape of both classical and contemporary chemical strategies. The construction of this molecule hinges on two primary challenges: the formation of the sulfonamide functional group and the precise, regioselective functionalization of the pyridine (B92270) core. This article explores the key methodologies employed to address these synthetic hurdles, providing a structured overview of the foundational and advanced techniques relevant to the synthesis of this specific compound.
Theoretical and Computational Chemistry Investigations of 2 Chloro 5 Methoxypyridine 3 Sulfonamide
Computational Prediction of Spectroscopic Parameters
Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for the structural elucidation of organic molecules. Density Functional Theory (TDF) calculations, in particular, have become a standard method for obtaining theoretical NMR data that can be compared with experimental spectra. For a molecule like 2-chloro-5-methoxypyridine-3-sulfonamide, DFT calculations would typically involve geometry optimization of the molecule's structure, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is dependent on the choice of the functional and basis set used in the calculations. Various computational programs and incremental methods are available to estimate 13C NMR chemical shifts for substituted pyridines. acs.org These methods often use substituent chemical shifts (SCS) for substituents at different positions on the pyridine (B92270) ring to predict the chemical shifts of the carbon atoms. stenutz.eu
Based on the known effects of chloro, methoxy (B1213986), and sulfonamide groups on the chemical shifts of a pyridine ring, a hypothetical table of computed ¹³C NMR chemical shifts for this compound can be constructed. The chloro group at the 2-position is expected to have a significant deshielding effect on C2. The methoxy group at the 5-position would likely cause a shielding effect on C5 and a deshielding effect on the ortho and para carbons. The sulfonamide group at the 3-position would also influence the chemical shifts of the ring carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 150-155 |
| C3 | 130-135 |
| C4 | 120-125 |
| C5 | 155-160 |
| C6 | 110-115 |
| OCH₃ | 55-60 |
Note: These are estimated values based on general principles and data for similar compounds. Actual experimental or more precise computational values may differ.
Computational Studies of Reaction Mechanisms and Energetics
Computational chemistry is instrumental in elucidating the mechanisms and energetics of chemical reactions. For the synthesis of this compound, theoretical studies can provide insights into the feasibility of different reaction pathways and the stability of intermediates and transition states.
The synthesis of this compound likely involves the sulfonation of 2-chloro-5-methoxypyridine (B151447). Transition state modeling, using methods like DFT, can be employed to locate the transition state structures for the key steps in this reaction. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides a measure of the reaction rate. For the sulfonation of a pyridine ring, the transition state would involve the formation of a sigma complex (arenium ion) as the sulfur trioxide electrophile attacks the ring. pearson.comvaia.com Modeling this transition state would help in understanding the regioselectivity of the reaction.
Computational methods can be used to map out the entire reaction pathway for the synthesis of this compound. This involves identifying all reactants, intermediates, transition states, and products, and calculating their relative energies. The sulfonation of pyridine is known to be an electrophilic aromatic substitution reaction that typically occurs at the 3-position due to the greater stability of the resulting intermediate carbocation. vaia.com Computational studies can confirm this preference by comparing the energies of the intermediates formed from attack at the 2-, 3-, and 4-positions. The reaction pathway would also include the subsequent conversion of the sulfonic acid to the sulfonamide, likely via a sulfonyl chloride intermediate. Quantum chemical calculations can be used to study the thermodynamics and kinetics of each step in this process.
Intermolecular Interactions and Supramolecular Assembly Prediction
The solid-state structure and properties of a molecule are governed by its intermolecular interactions. Computational methods can predict how molecules of this compound will pack in a crystal lattice and the nature of the non-covalent interactions that hold the molecules together.
The sulfonamide group is a versatile functional group capable of forming a variety of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. researchgate.netnih.gov The N-H protons of the sulfonamide are good hydrogen bond donors, while the oxygen atoms are good hydrogen bond acceptors. The pyridine nitrogen atom can also act as a hydrogen bond acceptor. These features suggest that hydrogen bonding will play a crucial role in the supramolecular assembly of this compound.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystals. nih.govnih.govresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts, indicative of interactions like hydrogen bonds, can be identified. For this compound, a Hirshfeld surface analysis would likely reveal strong N-H···O and N-H···N hydrogen bonds, as well as weaker C-H···O and C-H···N interactions. The presence of the chlorine atom also introduces the possibility of halogen bonding. The interplay of these various interactions will determine the final three-dimensional supramolecular architecture. acs.org
Based on a comprehensive review of available scientific literature, there is limited specific information detailing the extensive use of This compound as a versatile synthetic intermediate for the applications outlined. Research in this area has more prominently focused on related isomers or analogous structures.
For instance, studies frequently describe the synthetic utility of other chloropyridine sulfonamide derivatives. One area of significant research has been the synthesis of scbt.comsigmaaldrich.comtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents, which starts from 2-chloropyridine-3-sulfonyl chloride or 2-chloropyridine-5-sulfonyl chloride. In these syntheses, the initial chloropyridine sulfonyl chloride is reacted with various primary anilines to produce N-aryl-pyridinesulfonamides. These intermediates then undergo further reactions, such as treatment with hydrazine hydrate, to construct more complex heterocyclic systems.
Similarly, the broader class of sulfonamide methoxypyridine derivatives has been explored for therapeutic applications, such as potent PI3K/mTOR dual inhibitors for cancer treatment. The synthesis of these advanced molecules often involves a scaffold-hopping strategy and key reactions like Suzuki coupling. However, the specific starting material in these documented syntheses is typically a different substituted pyridine, such as 5-bromo-2-methoxypyridin-3-amine, rather than this compound.
While this compound holds potential as a building block due to its reactive sites—the chloro group, the sulfonamide moiety, and the pyridine ring itself—its specific applications in creating novel pyridine scaffolds, complex heterocyclic architectures, or advanced chemical entities are not yet extensively documented in publicly available research. The precursor, 2-Chloro-5-methoxypyridine-3-sulfonyl chloride, is commercially available, suggesting its utility in synthesis, but detailed reports on the subsequent reactions of the resulting sulfonamide are scarce.
Further research is required to fully characterize the synthetic versatility of this compound and establish its role as a key intermediate in the development of new chemical entities.
Advanced Spectroscopic and Analytical Methodologies for Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating them from any impurities. For 2-Chloro-5-methoxypyridine-3-sulfonamide, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with a modifier like acetic acid to improve peak shape.
The principle of separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity of this compound is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would signify impurities, and their relative area percentages can be used to quantify the purity level.
| Parameter | Typical Value/Condition |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile and 0.1% acetic acid in water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying and quantifying impurities.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for sulfonamides, which would typically protonate the molecule to give a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight. The molecular formula of this compound is C₆H₇ClN₂O₃S, with a corresponding molecular weight of approximately 222.65 g/mol . Therefore, in an LC-MS analysis, a prominent peak at an m/z of approximately 223.66 would be expected for the [M+H]⁺ ion.
The high sensitivity and selectivity of LC-MS also make it a powerful tool for detecting and identifying trace-level impurities that may not be visible by UV detection in HPLC.
| Analytical Technique | Expected Observation for C₆H₇ClN₂O₃S |
| Molecular Formula | C₆H₇ClN₂O₃S |
| Molecular Weight | 222.65 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Ion | [M+H]⁺ |
| Expected m/z | ~223.66 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number and connectivity of the protons. For this compound, one would expect to see signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the protons of the sulfonamide group.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
While the specific NMR data for this compound is not published, expected chemical shifts can be predicted based on the analysis of similar structures. eurjchem.comresearchgate.net
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H (position 4) | ~7.5-7.8 | Doublet |
| Pyridine-H (position 6) | ~8.2-8.5 | Doublet |
| Methoxy (-OCH₃) | ~3.9-4.1 | Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-Cl | ~148-152 |
| C-OCH₃ | ~155-160 |
| C-SO₂NH₂ | ~130-135 |
| C-H (pyridine) | ~120-140 |
| C-N (pyridine) | ~140-150 |
| Methoxy (-OCH₃) | ~55-60 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are used to identify the functional groups present in a compound. For this compound, characteristic absorption bands would be expected for the N-H, S=O, C-O, C=C, and C-Cl bonds.
The IR spectrum would likely show strong absorptions for the asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide, as well as stretching and bending vibrations for the N-H bonds. The C-O stretching of the methoxy group and the aromatic C=C and C=N stretching vibrations of the pyridine ring would also be observable.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (SO₂) | Asymmetric Stretch | 1330-1370 |
| Sulfonamide (SO₂) | Symmetric Stretch | 1140-1180 |
| Sulfonamide (N-H) | Stretch | 3200-3400 |
| Methoxy (C-O) | Stretch | 1000-1300 |
| Pyridine Ring (C=C, C=N) | Stretch | 1400-1600 |
| C-Cl | Stretch | 600-800 |
Elemental Analysis (EA) for Stoichiometry Confirmation
Elemental Analysis (EA) is a technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of the compound.
For this compound (C₆H₇ClN₂O₃S), the theoretical elemental composition can be calculated as follows:
Theoretical Elemental Composition of C₆H₇ClN₂O₃S
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 6 | 72.06 | 32.36 |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 3.18 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 15.92 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 12.58 |
| Oxygen (O) | 16.00 | 3 | 48.00 | 21.55 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 14.40 |
| Total | 222.67 | 100.00 |
A close agreement between the experimental and theoretical percentages would provide strong evidence for the proposed molecular formula and the stoichiometry of the compound. wikipedia.org
X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Analysis
The analysis of the crystal structure of related pyridine sulfonamides has revealed insights into their molecular packing and hydrogen bonding networks. acs.org For this compound, XRD would elucidate the intermolecular interactions, such as hydrogen bonds involving the sulfonamide group, which govern the crystal packing.
While crystallographic data for the title compound is not available, a representative set of crystallographic parameters for a related pyridine derivative is presented below to illustrate the type of information obtained from an XRD experiment. nih.gov
Illustrative Crystallographic Data for a Substituted Pyridine
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0770 |
| b (Å) | 10.322 |
| c (Å) | 16.891 |
| β (°) | 95.95 |
| Volume (ų) | 707.0 |
| Z | 4 |
Emerging Research Avenues and Future Perspectives
Development of Stereoselective Synthetic Routes to Related Chiral Analogs
The introduction of chirality into drug candidates is a cornerstone of modern pharmaceutical science, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. The development of stereoselective synthetic routes to chiral analogs of 2-Chloro-5-methoxypyridine-3-sulfonamide represents a critical frontier. Current research focuses on creating analogs with stereogenic centers at various positions, including the sulfonamide moiety or substituents on the pyridine (B92270) ring.
One promising approach involves the asymmetric synthesis of chiral sulfinamides, which can serve as precursors or analogs. nih.gov Catalytic methods using chiral metal complexes, such as anionic stereogenic-at-cobalt(III) complexes, have been shown to facilitate the asymmetric synthesis of a diverse array of enantioenriched sulfinamides. nih.gov Such methodologies could potentially be adapted to introduce a stereogenic center at the sulfur atom of the sulfonamide group in the target molecule.
Another avenue is the enantioselective functionalization of the pyridine ring itself. For instance, rhodium-catalyzed asymmetric carbometalation has been successfully used to create enantioenriched 3-substituted piperidines from pyridine precursors. acs.org This type of strategy could be envisioned for creating chiral derivatives by modifying the pyridine core before or after the addition of the sulfonamide group. The development of these routes is essential for systematically evaluating the structure-activity relationships of different stereoisomers.
Table 1: Methodologies for Stereoselective Synthesis
| Methodology | Description | Potential Application to Target Compound |
|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts (e.g., metal complexes) to induce stereoselectivity in a reaction. nih.gov | Synthesis of chiral sulfonamides by creating a stereocenter at the sulfur atom. |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to introduce stereocenters. | Incorporation of chiral amines or alcohols into the sulfonamide functional group. |
| Diastereoselective Reactions | Control of stereochemistry by using a pre-existing chiral center in the molecule to direct the formation of a new one. acs.org | Functionalization of a chiral analog to create additional stereocenters with a defined relationship. |
Exploration of Novel Reaction Pathways for Functionalization
Expanding the chemical diversity of this compound analogs relies on the exploration of novel reaction pathways to modify its core structure. The pyridine ring, while aromatic, offers several positions for functionalization that can be targeted through modern synthetic methods.
C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. rsc.org Research into transition-metal-catalyzed C-H activation could enable the introduction of new substituents at the C-4 or C-6 positions of the pyridine ring. This would allow for the synthesis of a library of analogs with diverse electronic and steric properties.
Furthermore, the chloro and methoxy (B1213986) substituents on the pyridine ring are themselves handles for further modification. The chlorine at the C-2 position can undergo various substitution reactions, serving as a versatile point for introducing new functional groups. nih.govwikipedia.org The methoxy group could potentially be demethylated to a hydroxyl group, which can then be used for further derivatization. Developing modular routes to such heterocyclic sulfonamides is a key area of interest, with methods using organozinc reagents offering efficient access to a variety of sulfonamide derivatives. nih.gov
Table 2: Potential Functionalization Reactions
| Reaction Type | Target Position | Potential Reagents/Catalysts | Outcome |
|---|---|---|---|
| C-H Arylation | C-4, C-6 | Palladium, Rhodium, or Iridium catalysts | Introduction of aryl or heteroaryl groups |
| C-H Alkylation | C-4, C-6 | Transition metal catalysts | Introduction of alkyl chains |
| Nucleophilic Aromatic Substitution | C-2 | Amines, alcohols, thiols | Replacement of the chloro group with new functionalities |
Advanced Computational Modeling for De Novo Design and Property Prediction
In silico methods are becoming indispensable in modern drug discovery, offering a rational approach to the design of new molecules and the prediction of their properties, thereby reducing the time and cost associated with experimental studies. For this compound, advanced computational modeling can guide the synthesis of new analogs with improved efficacy and safety profiles.
De novo design algorithms can generate novel molecular structures that fit a specific target's binding site. By using the this compound scaffold as a starting point, these programs can suggest modifications to enhance binding affinity and selectivity. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can further refine these designs by correlating the structural features of a series of compounds with their biological activity. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its target protein over time. nih.govpeerj.com These simulations can reveal key binding interactions, predict the stability of the ligand-protein complex, and help explain the molecular basis for activity or resistance. nih.govnih.gov Additionally, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for early-stage evaluation of drug-likeness, helping to prioritize compounds with favorable pharmacokinetic properties and a lower likelihood of toxicity. nih.gov
Table 3: Computational Modeling Techniques and Their Applications
| Technique | Purpose | Information Gained |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. | Binding mode, key interactions (e.g., hydrogen bonds), and binding energy. nih.gov |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Identifies structural features that are important for activity, guiding lead optimization. nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Stability of the ligand-target complex, conformational changes, and detailed interaction patterns. nih.govpeerj.com |
Integration with High-Throughput Experimentation Platforms
To accelerate the discovery and optimization of novel analogs of this compound, the integration of synthesis and screening with high-throughput experimentation (HTE) platforms is essential. HTE leverages automation and miniaturization to perform a large number of experiments in parallel, significantly increasing the efficiency of research. ufl.edu
Automated synthesis platforms can be used to rapidly generate libraries of related compounds. merckmillipore.comnih.gov These systems can perform a wide range of chemical reactions, purifications, and analyses with minimal human intervention, allowing for the systematic exploration of different substituents and functional groups around the core scaffold. merckmillipore.com This enables the creation of diverse compound libraries for screening.
Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to quickly assess their biological activity against a specific target or in a cellular assay. ufl.edu HTS platforms use robotic systems to handle microtiter plates (often in 384- or 1536-well formats), allowing for the testing of thousands of compounds per day. ufl.edu The combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can dramatically shorten the timeline for identifying promising new drug candidates. nih.govyoutube.com
Table 4: Components of High-Throughput Experimentation
| Component | Function | Advantage |
|---|---|---|
| Automated Synthesizers | Rapidly synthesize libraries of compounds in parallel. merckmillipore.comnih.gov | Increased speed and efficiency of compound production. |
| Robotic Liquid Handlers | Accurately dispense small volumes of reagents and compounds. ufl.eduyoutube.com | Miniaturization of assays, reducing reagent consumption and cost. |
| Plate Readers | Detect signals (e.g., fluorescence, absorbance) from assays in microtiter plates. | Rapid data acquisition for large numbers of samples. |
Q & A
Q. Advanced Research Focus :
- Methodology : Common routes include nucleophilic substitution of sulfonyl chloride intermediates or direct sulfonamidation of pyridine derivatives. For optimization, employ Design of Experiments (DOE) to evaluate variables such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., triethylamine or DMAP) .
- Data Contradiction : Conflicting yields (e.g., 45% vs. 68%) between methods may arise from competing side reactions (e.g., hydrolysis of sulfonyl chloride). Mitigate this by controlling moisture levels and using anhydrous conditions .
How does the sulfonamide group influence the compound’s reactivity in substitution and cross-coupling reactions?
Q. Advanced Research Focus :
- Methodology : The sulfonamide group acts as a directing group in electrophilic aromatic substitution. For example, Suzuki-Miyaura coupling at the 5-methoxy position requires Pd catalysts (e.g., Pd(PPh₃)₄) and base optimization (K₂CO₃ vs. Cs₂CO₃) to avoid dechlorination .
- Contradictions : Reactivity discrepancies under varying pH (e.g., acidic vs. basic conditions) suggest competing mechanisms. Monitor intermediates via LC-MS to identify dominant pathways .
What analytical techniques are most effective for characterizing purity and structural integrity?
Q. Basic Research Focus :
- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>98%) and detect impurities. Confirm structure via ¹H/¹³C NMR (e.g., δ ~8.2 ppm for pyridine protons) and FT-IR (sulfonamide N-H stretch at ~3350 cm⁻¹) .
What computational methods can predict the compound’s stability and reaction pathways?
Q. Advanced Research Focus :
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction intermediates, such as transition states in sulfonamide formation. Compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .
How do structural modifications (e.g., halogen substitution) affect biological activity in drug discovery?
Q. Advanced Research Focus :
- Methodology : Replace the 2-chloro group with bromo or fluoro to study SAR (Structure-Activity Relationships). Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) via fluorescence-based assays .
What strategies resolve contradictions in reported solubility and stability data?
Q. Advanced Research Focus :
- Methodology : Re-evaluate solubility in DMSO, water, and ethanol under controlled humidity and temperature. Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis to sulfonic acid) .
How can process control methodologies address challenges in scaling up synthesis?
Q. Advanced Research Focus :
- Methodology : Implement Process Analytical Technology (PAT) for real-time monitoring of key parameters (e.g., pH, temperature). Use response surface models to optimize batch reactor conditions and minimize byproduct formation during scale-up .
What spectroscopic evidence supports the compound’s role in metal-organic frameworks (MOFs)?
Q. Advanced Research Focus :
- Methodology : Analyze coordination via X-ray crystallography and UV-Vis spectroscopy. For example, sulfonamide nitrogen may act as a ligand for Cu(II) or Zn(II), with binding constants calculated via titration experiments .
How does the compound’s electronic structure influence its electrochemical behavior?
Q. Advanced Research Focus :
- Methodology : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆) reveals redox peaks at −1.2 V (reduction) and +0.8 V (oxidation). Compare HOMO-LUMO gaps from DFT to experimental data for correlation .
What are the best practices for handling and storing the compound to ensure long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
